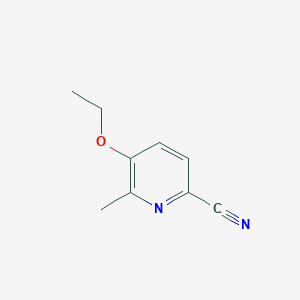
Estrone, p-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estrone, p-nitrobenzoate is a derivative of estrone, a naturally occurring estrogen hormone. This compound is synthesized by esterifying estrone with p-nitrobenzoic acid. The addition of the p-nitrobenzoate group modifies the chemical properties of estrone, making it useful for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of estrone, p-nitrobenzoate typically involves the esterification of estrone with p-nitrobenzoic acid. One common method involves the use of p-nitrobenzoyl chloride and a base such as triethylamine in a solvent like tetrahydrofuran (THF). The reaction is carried out under nitrogen atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is usually purified by recrystallization or chromatography to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Estrone, p-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield estrone and p-nitrobenzoic acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium azide in methanol at elevated temperatures.
Reduction: Hydrolysis using aqueous sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
- p-Aminobenzoate derivatives.
Reduction: Estrone and p-nitrobenzoic acid.
Substitution: Various substituted estrone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Estrone, p-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its interactions with estrogen receptors and its potential effects on cellular processes.
Medicine: Investigated for its potential use in hormone replacement therapy and as a model compound for studying estrogenic activity.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds
Mecanismo De Acción
Estrone, p-nitrobenzoate exerts its effects by interacting with estrogen receptors in target tissues. The compound binds to the estrogen receptor, causing a conformational change that allows the receptor to dimerize and translocate to the nucleus. Once in the nucleus, the receptor complex binds to estrogen response elements (ERE) on DNA, regulating the transcription of specific genes involved in various physiological processes .
Comparación Con Compuestos Similares
Estrone, p-nitrobenzoate can be compared with other estrone derivatives such as:
Estrone acetate: Another esterified form of estrone, used in hormone replacement therapy.
Estrone sulfate: A sulfate conjugate of estrone, commonly found in the bloodstream and used as a biomarker for estrogenic activity.
Estradiol: A more potent estrogen compared to estrone, used in various therapeutic applications.
This compound is unique due to the presence of the p-nitrobenzoate group, which imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
Propiedades
Número CAS |
41623-27-2 |
|---|---|
Fórmula molecular |
C25H25NO5 |
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 4-nitrobenzoate |
InChI |
InChI=1S/C25H25NO5/c1-25-13-12-20-19-9-7-18(31-24(28)15-2-5-17(6-3-15)26(29)30)14-16(19)4-8-21(20)22(25)10-11-23(25)27/h2-3,5-7,9,14,20-22H,4,8,10-13H2,1H3 |
Clave InChI |
HSVAEISJKGHUGC-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dibenzyl-4,4,8,8-tetramethyl-9-oxa-2,6-diazabicyclo[3.3.1]nonane](/img/structure/B14004975.png)
![n-[2-(4-Cyano-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14004988.png)
![1-[4-[[2-(4-acetylphenyl)-3H-isoindol-1-ylidene]amino]phenyl]ethanone](/img/structure/B14004994.png)
![3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro-](/img/structure/B14005000.png)

![2-[(4-Phenylanilino)methyl]isoindole-1,3-dione](/img/structure/B14005013.png)

![3-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14005026.png)
![2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane](/img/structure/B14005030.png)
![3-Buten-2-one, 4-[4-(diethylamino)phenyl]-](/img/structure/B14005034.png)
![N'-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]acetohydrazide](/img/structure/B14005042.png)



